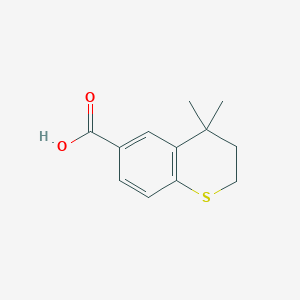
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID
Übersicht
Beschreibung
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID is an organic compound belonging to the thiochroman family. Thiochromans are sulfur-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in various fields. The presence of a carboxyl group at the 6th position and two methyl groups at the 4th position makes this compound a unique and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-thiochromanone with a carboxylating agent under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The methyl groups and the carboxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism of action of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-2-thiochromanone: A precursor in the synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID.
6-Carboxythiochroman: Lacks the methyl groups at the 4th position, leading to different chemical properties.
4,4-Dimethylthiochroman: Lacks the carboxyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the carboxyl group and the two methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H14O2S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
4,4-dimethyl-2,3-dihydrothiochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-12(2)5-6-15-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
CSOOIPCIXHNFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCSC2=C1C=C(C=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














